molecular formula C₁₄H₁₈N₂O₅S₂ B1145329 Monodecarboxy Ticarcilloic Acid CAS No. 57414-13-8

Monodecarboxy Ticarcilloic Acid

Cat. No.: B1145329
CAS No.: 57414-13-8
M. Wt: 358.43
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Description

Monodecarboxy Ticarcilloic Acid, also known as this compound, is a useful research compound. Its molecular formula is C₁₄H₁₈N₂O₅S₂ and its molecular weight is 358.43. The purity is usually 95%.
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Properties

CAS No.

57414-13-8

Molecular Formula

C₁₄H₁₈N₂O₅S₂

Molecular Weight

358.43

Synonyms

2-[[[2-Carboxy-2-(3-thienyl)acetyl]amino]methyl]-5,5-dimethyl-4-thiazolidinecarboxylic Acid;  2-[[(carboxy-3-thienylacetyl)amino]methyl]-5,5-dimethyl-4-thiazolidinecarboxylic Acid

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Precursor Selection

The decarboxylation of halogenated aromatic dicarboxylic acids, as described in WO1995024373A1, provides a foundational method for producing monodecarboxylated derivatives. While the patent focuses on tetrafluoroterephthalic acid, the methodology is adaptable to ticarcilloic acid analogs. Key steps include:

  • Precursor Synthesis : Halogenated dicarboxylic acids are synthesized via hydrolysis of dinitriles. For example, 2,3,5,6-tetrafluoroterephthalic acid is obtained by hydrolyzing 2,3,5,6-tetrafluoro-terephthalodinitrile in a sulfuric-acetic acid mixture at 175°C.

  • Decarboxylation Conditions : The dicarboxylic acid is heated in a polar aprotic solvent (e.g., dimethylformamide or dimethylacetamide) at 55–75°C without metal catalysts. This selectively removes one carboxyl group, yielding the monodecarboxylated product.

Table 1: Optimized Decarboxylation Parameters

ParameterOptimal ValueEffect on Yield/Purity
SolventDimethylacetamideMaximizes solubility
Temperature60–70°CBalances rate and selectivity
Reaction Time2–4 hoursMinimizes over-decarboxylation
CatalystNoneReduces side reactions

Isolation and Purification

The product is isolated by cooling the reaction mixture, adding water to precipitate the product, and filtering. This method achieves >90% yield with <2% doubly decarboxylated byproduct.

Multi-Step Synthesis via Mixed Anhydride Intermediate

Pathway Overview (CN106967088A)

The preparation of ticarcillin sodium, as outlined in CN106967088A, involves monodecarboxy ticarcilloic acid as a transient intermediate. The synthesis proceeds through four stages:

  • Mixed Anhydride Formation :

    • 3-Thiophene malonic acid reacts with pivaloyl chloride in dichloromethane at −10–10°C, mediated by triethylamine.

    • Reaction :

      3-Thiophene malonic acid+Pivaloyl chlorideEt3NMixed anhydride\text{3-Thiophene malonic acid} + \text{Pivaloyl chloride} \xrightarrow{\text{Et}_3\text{N}} \text{Mixed anhydride}
    • This step ensures activation of the carboxyl group for subsequent coupling.

  • Silanization of 6-APA :

    • 6-Aminopenicillanic acid (6-APA) is treated with N,O-bis(trimethylsilyl)acetamide in dichloromethane at 20–40°C, protecting reactive hydroxyl and amine groups.

  • Coupling Reaction :

    • The silanized 6-APA reacts with the mixed anhydride at −5–5°C, forming Ticarcillin acid.

    • Key Insight : Controlled temperature prevents β-lactam ring degradation.

  • Final Conversion to Ticarcillin Sodium :

    • Ticarcillin acid is treated with sodium iso-octoate in methanol, yielding ticarcillin sodium after crystallization.

Table 2: Critical Parameters in Mixed Anhydride Synthesis

StepConditionsYield/Purity
Anhydride Formation−5°C, 1 h95% conversion
Silanization30°C, 2 hFull protection
Coupling0°C, 1.5 h91% yield
Crystallization25°C, 2 h99.5% purity

Environmental and Scalability Considerations

The CN106967088A method replaces hazardous solvents like isopropyl ether with dichloromethane and methanol, reducing environmental impact. However, dichloromethane’s toxicity necessitates stringent waste management.

Comparative Analysis of Preparation Methods

Yield and Efficiency

  • Decarboxylation (WO1995024373A1) : Higher yields (90–95%) but requires specialized halogenated precursors.

  • Mixed Anhydride (CN106967088A) : Lower overall yield (85–90%) due to multi-step losses but offers precise stereochemical control.

Industrial Applicability

  • Decarboxylation : Scalable for bulk production but limited to precursors with stable halogen substituents.

  • Mixed Anhydride : Suitable for small-scale API synthesis with stringent purity requirements.

Q & A

Q. How should researchers design longitudinal studies to assess adaptive resistance to this compound?

  • Framework: Use serial passage experiments (≥20 generations) under gradient concentration. Apply whole-genome sequencing (Illumina NovaSeq) to track mutations and validate causality via allelic replacement. Include chemostat controls to isolate selection pressures .

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